1-(6-Chloro-4-methylpyridin-2-YL)ethanone

Description

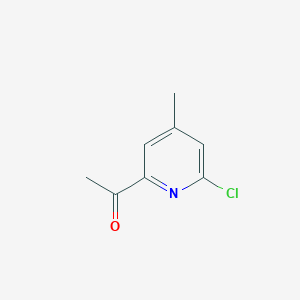

1-(6-Chloro-4-methylpyridin-2-yl)ethanone is a pyridine derivative with a ketone functional group at the 1-position of the pyridine ring. Its molecular formula is C₈H₈ClNO, and it features a chlorine atom at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing chlorine and electron-donating methyl substituents, which modulate its electronic properties and reactivity. Pyridine-based ethanones are frequently employed as intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes .

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1-(6-chloro-4-methylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |

InChI Key |

XJFAAZOPAICLFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Key Steps

- Chlorination of 4-methylpyridine : A starting material like 4-methylpyridine undergoes electrophilic substitution to introduce a chlorine atom at the 6-position.

- Acylation : The chlorinated intermediate is subjected to acylation at the 2-position using reagents like acetyl chloride or acetic anhydride.

Reaction Conditions

Example Synthesis

- Step 1 : Chlorination of 4-methylpyridine with HCl in toluene at 25°C yields 6-chloro-4-methylpyridine.

- Step 2 : Acylation with acetyl chloride in the presence of AlCl₃ at reflux conditions introduces the ethanone group at the 2-position.

Grignard Reaction Approach

This method leverages nucleophilic addition to construct the pyridine skeleton.

Mechanistic Overview

- Grignard Reagent Addition : A halogenated pyridine derivative reacts with methyl magnesium bromide to form a tertiary alcohol.

- Oxidation : The alcohol is oxidized to the corresponding ketone.

Critical Parameters

Case Study

A synthesis reported in utilized 4-chloro-2-cyano-6-methylpyridine as a precursor. Reaction with methyl magnesium bromide in diethyl ether at 5°C yielded 1-(4-chloro-6-methylpyridin-2-yl)ethanol, which was oxidized to the ketone. The yield was ~38% after chromatographic purification.

Cross-Coupling Reactions

Though less documented, cross-coupling methods offer potential for scalability.

Suzuki-Miyaura Coupling

| Parameter | Details | Source |

|---|---|---|

| Catalyst System | Pd(dppf)Cl₂ with Zn(CN)₂ in NMP at 140°C under microwave irradiation | |

| Yield | ~50% for substitution of chloro with cyano groups |

Note : This method is adapted from related pyrimidine systems but requires optimization for pyridine substrates.

Industrial-Scale Production

Large-scale synthesis emphasizes cost efficiency and yield optimization.

Process Optimization

- Continuous Flow Reactors : Enhance reaction uniformity and reduce byproduct formation.

- Catalyst Recycling : Pd-based catalysts (e.g., Pd(OAc)₂) are reused to minimize costs.

Comparative Analysis of Routes

| Method | Advantages | Limitations |

|---|---|---|

| Chlorination-Acylation | High selectivity, well-established | Multi-step process, solvent waste |

| Grignard Addition | Direct ketone formation | Sensitive to moisture, moderate yields |

| Cross-Coupling | Scalable for diverse substituents | Limited substrate scope, high catalyst costs |

Data Tables: Yield and Reaction Conditions

Table 1: Chlorination-Acylation Yields

| Starting Material | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methylpyridine | HCl, acetyl chloride | Toluene, reflux | 60–75 | |

| 6-Chloro-4-methylpyridine | Ac₂O, AlCl₃ | Dichloromethane, 0°C | 65 |

Table 2: Grignard Reaction Yields

| Precursor | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chloro-2-cyano-6-methylpyridine | MeMgBr, NH₄Cl | Diethyl ether, 5°C | 38 |

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-4-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium alkoxide (NaOR) under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-4-methylpyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and ethanone groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Type

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone (C₁₄H₁₁ClNO)

- Key Differences : Incorporates a 4-chlorophenyl group at the 6-position and a methyl group at the 2-position of the pyridine ring.

- The chlorine on the phenyl ring may also alter solubility and biological activity .

1-(6-Methylpyridin-2-yl)ethanone (C₈H₉NO)

- Key Differences : Lacks the chlorine substituent, with only a methyl group at the 6-position.

- Impact : The absence of chlorine reduces electron-withdrawing effects, increasing electron density on the pyridine ring. This may enhance reactivity in electrophilic aromatic substitution but reduce stability in oxidative environments .

1-(2-Chloropyridin-4-yl)ethanone (C₇H₆ClNO)

- Key Differences : Chlorine at the 2-position instead of the 6-position.

- Impact : The 2-chloro substituent directs electrophilic substitution to the 5-position, whereas the 6-chloro group in the target compound directs reactions to the 3-position. This positional isomerism significantly alters synthetic pathways and intermediate stability .

Functional Group Variations

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (C₁₅H₁₅NO₃S)

- Key Differences : Features a methylsulfonylphenyl group at the 2-position, introducing a sulfone moiety.

- Impact : The sulfone group enhances polarity and aqueous solubility, making this compound more suitable for pharmaceutical applications requiring bioavailability. The target compound’s simpler structure may prioritize synthetic ease over solubility .

1-(2-Chlorophenyl)ethanone (C₈H₇ClO)

- Key Differences : Benzene ring instead of pyridine, with chlorine at the 2-position.

- This makes the benzene derivative less versatile in medicinal chemistry .

Biological Activity

1-(6-Chloro-4-methylpyridin-2-YL)ethanone is an organic compound characterized by a pyridine ring substituted with a chlorine atom and a methyl group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 169.61 g/mol. The compound features a ketone functional group, which contributes to its reactivity and potential biological activity. This article explores the biological activities associated with this compound, including its synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The unique combination of substituents on the pyridine ring of this compound enhances its lipophilicity, making it an interesting candidate for various applications in medicinal chemistry. The presence of the chlorine and methyl groups influences both its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 169.61 g/mol |

| Functional Groups | Ketone, Pyridine |

Synthesis

The synthesis of this compound can be approached through several methods, including:

- Acylation of Pyridine Derivatives : Utilizing acyl chlorides to introduce the ketone functional group.

- Substitution Reactions : Employing nucleophilic substitution reactions to introduce the chlorine atom at the desired position on the pyridine ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar pyridine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : In vitro studies on pyridine derivatives indicated that they could inhibit cell proliferation in breast cancer cell lines, suggesting that this compound may share similar properties .

Interaction Studies

Understanding the interaction of this compound with biological systems is crucial for elucidating its pharmacological potential. Interaction studies involving receptor binding assays and enzyme inhibition tests are essential for assessing its efficacy as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.